2,5-Dichloro-4-fluoroanisole

Beschreibung

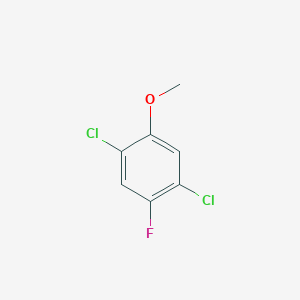

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4-dichloro-2-fluoro-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUFXVDKOPCUEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Dichloro 4 Fluoroanisole

Strategies for Regioselective Halogenation of Anisole (B1667542) Derivatives

The synthesis of 2,5-Dichloro-4-fluoroanisole is heavily reliant on the principles of electrophilic aromatic substitution, where the directing effects of the substituents on the anisole ring guide the position of incoming halogens. The methoxy (B1213986) group (-OCH₃) is a powerful activating ortho-, para-director, while the fluorine atom is a deactivating (by induction) yet ortho-, para-directing substituent. These electronic effects are fundamental to controlling the regioselectivity of halogenation reactions.

Introduction of Chlorine Substituents

The introduction of chlorine atoms onto a fluoroanisole precursor, such as 4-fluoroanisole (B119533), is a common pathway. The methoxy group at C1 and the fluoro group at C4 synergistically activate the C2, C3, C5, and C6 positions for electrophilic attack. However, the strong activating effect of the methoxy group preferentially directs the first chlorine atom to the ortho position (C2).

A common and effective chlorinating agent for this transformation is sulfuryl chloride (SO₂Cl₂). google.com The reaction can be performed in the absence of a solvent or using an inert solvent. The reactivity of sulfuryl chloride can be fine-tuned with various catalysts to improve regioselectivity and yield. acs.orgnih.gov For instance, the chlorination of electron-rich aromatic compounds like anisole derivatives may be catalyzed by organocatalysts or Lewis acids to control the reaction rate and prevent over-chlorination. rsc.orgresearchgate.net

Following the introduction of the first chlorine atom to form 2-chloro-4-fluoroanisole (B1586196), the second chlorination is directed by all three existing substituents. The powerful ortho-, para-directing methoxy group, now in conjunction with the ortho-, para-directing chloro and fluoro groups, guides the second chlorine atom to the C5 position, yielding the desired this compound.

Introduction of Fluorine Substituents

Direct regioselective fluorination of a dichloroanisole intermediate is often challenging due to the high reactivity of common fluorinating agents. Therefore, a more practical strategy involves introducing the fluorine atom at an earlier stage of the synthesis, using a precursor that can be reliably converted to the fluoro-substituted aromatic ring.

The Balz-Schiemann reaction is a cornerstone method for this purpose. wikipedia.orgtaylorfrancis.com This reaction transforms a primary aromatic amine into an aryl fluoride. In a hypothetical synthesis for this compound, this would involve the diazotization of a 2,5-dichloro-4-aminoanisole or, more likely, a precursor like 2,5-dichloro-4-aniline. The aniline (B41778) is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is then complexed with a tetrafluoroborate (B81430) or hexafluorophosphate (B91526) anion. organic-chemistry.org Subsequent thermal or photochemical decomposition of the isolated and dried diazonium salt yields the aryl fluoride, releasing nitrogen gas and boron trifluoride. wikipedia.orgnih.gov The conditions for this reaction, including the choice of solvent, can be modified to improve yields. nih.govresearchgate.net

Alkylation and Arylation Approaches for Methoxy Group Introduction

The introduction of the methoxy group to form the anisole structure is typically achieved via the Williamson ether synthesis . wikipedia.orgchemistrytalk.org This well-established Sₙ2 reaction involves an alkoxide nucleophile reacting with a primary alkyl halide or another suitable electrophile. masterorganicchemistry.com

In the context of synthesizing this compound, this approach would begin with the corresponding phenol (B47542), 2,5-dichloro-4-fluorophenol. The phenolic hydroxyl group is first deprotonated using a strong base, such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH), to form the highly nucleophilic sodium 2,5-dichloro-4-fluorophenoxide. libretexts.org This alkoxide then attacks a methylating agent, such as dimethyl sulfate (B86663) ((CH₃)₂SO₄) or methyl iodide (CH₃I), displacing the sulfate or iodide leaving group to form the final ether product. prepchem.com

The efficiency of the Williamson ether synthesis is generally high for producing methyl ethers from unhindered phenols. The reaction is typically conducted in a polar aprotic solvent to facilitate the Sₙ2 mechanism. chemistrytalk.org

Multi-step Synthesis Pathways and Intermediates

Given the specific substitution pattern of this compound, its synthesis is inherently a multi-step process. The sequence in which the substituents are introduced is critical for achieving the correct isomer. A logical and commonly employed pathway starts from a commercially available, simpler precursor like 4-fluoroanisole.

A Plausible Synthetic Pathway:

Step 1: Monochlorination of 4-Fluoroanisole. The synthesis can commence with 4-fluoroanisole. nih.gov Electrophilic chlorination, for instance with sulfuryl chloride, is performed. The powerful ortho-directing methoxy group guides the chlorine atom to the C2 position, leading to the formation of the key intermediate, 2-chloro-4-fluoroanisole .

Step 2: Dichlorination. The second chlorination is then carried out on 2-chloro-4-fluoroanisole. The combined directing effects of the methoxy (C1), fluoro (C4), and chloro (C2) groups favor the introduction of the second chlorine atom at the C5 position. This step yields the target molecule, This compound .

An alternative pathway could involve starting with a dichlorinated compound, such as 2,5-dichlorophenol (B122974), google.com followed by fluorination and then methylation, although regioselective fluorination of a phenol can be complex. Another route could start with 2,5-dichloroaniline, which can be converted to 2,5-dichlorophenol via hydrolysis google.com or to a fluorinated intermediate via the Balz-Schiemann reaction.

Catalytic Systems and Reaction Conditions in Halogenated Anisole Synthesis

The choice of catalysts and reaction conditions is paramount for controlling the outcome of the synthesis, particularly in the halogenation steps.

For the chlorination of anisole derivatives with sulfuryl chloride, the reaction can proceed without a catalyst. However, to enhance regioselectivity and control reactivity, various catalytic systems can be employed. These include:

Organocatalysts: Secondary amines have been shown to catalyze the ortho-selective chlorination of anilines with sulfuryl chloride, a principle that can be extended to other activated rings. rsc.org Other organic molecules like 1,4-dioxane (B91453) can moderate the reactivity of SO₂Cl₂ for sensitive substrates. acs.orgnih.gov

Metal Salt Catalysts: Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are traditional catalysts for electrophilic halogenation. However, for highly activated rings like anisole, they may lead to over-chlorination. Milder catalysts or co-catalyst systems involving metal salts and organic sulfur compounds can enhance selectivity. google.com

For the Williamson ether synthesis , the key condition is the use of a strong, non-nucleophilic base to generate the phenoxide. Sodium hydride is particularly effective as it produces hydrogen gas as the only byproduct. youtube.com The reaction temperature can range from room temperature to reflux, depending on the reactivity of the methylating agent.

Yield Optimization and Purity Assessment in Synthesis

Optimizing the yield and ensuring the purity of the final product are critical aspects of the synthetic process.

Yield Optimization involves the systematic adjustment of reaction parameters. This includes:

Stoichiometry: Precise control over the molar ratios of reactants, particularly the chlorinating agent, is crucial to prevent the formation of under- or over-halogenated byproducts.

Temperature: Electrophilic aromatic substitution reactions are often temperature-sensitive. Maintaining an optimal temperature can significantly improve the selectivity for the desired isomer.

Reaction Time: Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) ensures that the reaction is stopped once the starting material is consumed, minimizing byproduct formation.

Purity Assessment of the final this compound product and its intermediates is performed using a suite of standard analytical techniques:

Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to separate the product from any remaining starting materials, intermediates, or isomers, and to quantify its purity.

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) is essential for structural elucidation and confirming that the correct isomer has been synthesized. Mass Spectrometry (MS) confirms the molecular weight of the compound.

The data below summarizes typical reaction conditions for key transformations in the synthesis of halogenated anisoles.

| Transformation | Reagents & Catalysts | Typical Conditions | Purpose |

|---|---|---|---|

| Electrophilic Chlorination | Sulfuryl Chloride (SO₂Cl₂) | Inert solvent, 0°C to room temp. | Introduces chlorine substituents onto the aromatic ring. |

| Williamson Ether Synthesis | Phenol, NaH, CH₃I | Polar aprotic solvent (e.g., DMF, THF), Room temp. to reflux | Forms the methoxy group from a phenol precursor. |

| Balz-Schiemann Reaction | Ar-NH₂, NaNO₂, HBF₄ | Aqueous acid (0-5°C) for diazotization; thermal decomposition of salt | Introduces a fluorine substituent via an aniline precursor. |

Chemical Reactivity and Transformational Chemistry of 2,5 Dichloro 4 Fluoroanisole

Aromatic Substitution Reactions

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and position of this substitution are heavily influenced by the existing substituents. vanderbilt.edu In 2,5-dichloro-4-fluoroanisole, the methoxy (B1213986) group is a powerful activating group that directs incoming electrophiles to the positions ortho and para to it. libretexts.org Conversely, the chlorine and fluorine atoms are deactivating groups due to their inductive electron withdrawal, but they also direct ortho- and para- to themselves through resonance. vanderbilt.edu

The available positions for substitution on the this compound ring are C3 and C6. The directing effects of the substituents can be summarized as follows:

Methoxy group (-OCH3 at C1): Directs to C2 (blocked), C4 (blocked), and C6. It strongly activates the C6 position.

Chlorine atom (-Cl at C2): Directs to C1 (blocked), C3, and C5 (blocked).

Fluorine atom (-F at C4): Directs to C3 and C5 (blocked).

Chlorine atom (-Cl at C5): Directs to C1 (blocked), C4 (blocked), and C6.

The powerful activating effect of the methoxy group typically dominates over the deactivating halogens. Therefore, electrophilic substitution is predicted to occur predominantly at the C6 position , which is ortho to the methoxy group and para to the C5-chlorine. Substitution at C3 is less likely due to being directed by three deactivating halogen groups and potential steric hindrance. Common EAS reactions are expected to follow this regioselectivity.

| Reaction | Typical Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO3/H2SO4 | 1,4-Dichloro-2-fluoro-5-methoxy-3-nitrobenzene |

| Bromination | Br2/FeBr3 | 1-Bromo-2,5-dichloro-4-fluoro-6-methoxybenzene |

| Friedel-Crafts Acylation | RCOCl/AlCl3 | 1-(3,6-Dichloro-2-fluoro-5-methoxyphenyl)ethan-1-one |

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic Aromatic Substitution (SNAr) occurs when an aromatic ring is attacked by a nucleophile, leading to the displacement of a leaving group. masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate (a Meisenheimer complex). wikipedia.orgyoutube.com In this compound, the three halogen substituents make the ring electron-deficient and thus susceptible to nucleophilic attack.

The potential leaving groups are the fluoride and chloride ions. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile. masterorganicchemistry.com Fluorine's high electronegativity makes the carbon to which it is attached highly electrophilic, often making fluoride a better leaving group than chloride in this context, despite the C-F bond being stronger. youtube.com

For this compound, nucleophilic attack could potentially occur at C2, C4, or C5.

Attack at C4: Displacement of the fluoride ion is plausible. The resulting Meisenheimer complex would have its negative charge delocalized, with some stabilization provided by the adjacent chlorine atoms.

Attack at C2 or C5: Displacement of a chloride ion is also possible. The reactivity would depend on the specific nucleophile and reaction conditions. In similar polychlorinated aromatic compounds, the chloride adjacent to a strong activating group can be displaced. For example, in 1,4-dichloro-2-nitrobenzene, the chloride at C1 (ortho to the nitro group) is readily displaced by nucleophiles. wikipedia.org

Given the substitution pattern, it is likely that strong nucleophiles would preferentially attack the C4 position to displace the fluoride ion.

Reactions Involving Halogen Moieties

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful methods for forming carbon-carbon bonds. wikipedia.orgtcichemicals.com These reactions involve the oxidative addition of a palladium(0) catalyst to an aryl halide. The reactivity of aryl halides in this step generally follows the trend I > Br > OTf > Cl >> F. libretexts.org

For this compound, the C-Cl bonds are significantly more reactive than the C-F bond in typical palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the chlorinated positions. The molecule has two distinct chlorine atoms at C2 and C5. While selective coupling at one of two different chlorine sites can be challenging, it is sometimes achievable based on differences in steric hindrance or electronic environment. Given that the C-F bond is largely unreactive under standard Suzuki, Negishi, or Stille coupling conditions, these reactions would be expected to occur exclusively at the C-Cl bonds. researchgate.net

| Reaction Type | Coupling Partner | Expected Reaction Site(s) | Notes |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | C2 and/or C5 | The C-F bond at C4 is expected to remain intact. researchgate.net |

| Negishi Coupling | Organozinc reagent | C2 and/or C5 | Offers a pathway for C(sp3)-C(sp2) bond formation. |

| Buchwald-Hartwig Amination | Amine | C2 and/or C5 | Forms a C-N bond, replacing one of the chlorine atoms. |

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a common method for preparing organometallic reagents, typically by reacting an aryl halide with an organolithium compound like n-butyllithium. wikipedia.org The rate of exchange is dependent on the halogen, with the general trend being I > Br > Cl. wikipedia.org Fluorine is generally unreactive in this type of exchange. wikipedia.org

When this compound is treated with an alkyllithium reagent, the exchange is expected to occur at one of the C-Cl bonds. The presence of the methoxy group at C1 can influence the regioselectivity. Alkoxy groups are known to direct metalation to the ortho position through coordination with the lithium reagent. ias.ac.in This could favor halogen-metal exchange at the C2 position. However, deprotonation at the C6 position, which is activated by the ortho-methoxy group, is a competing reaction. Low temperatures are typically required to favor halogen-metal exchange over deprotonation or nucleophilic attack. nih.gov

The resulting aryllithium species is a versatile intermediate that can be trapped with various electrophiles to introduce a wide range of functional groups.

Reactions at the Methoxy Group

The methoxy group of this compound can undergo cleavage to yield the corresponding phenol (B47542), 2,5-dichloro-4-fluorophenol. This transformation, known as demethylation, is a common reaction for aryl methyl ethers. semanticscholar.org It is typically achieved by treatment with strong acids or Lewis acids.

Common reagents for this purpose include:

Boron Tribromide (BBr3): A highly effective and widely used reagent for cleaving aryl methyl ethers. The reaction often proceeds at low temperatures. researchgate.net

Hydrobromic Acid (HBr) or Hydroiodic Acid (HI): Strong protic acids that can cleave the ether bond at elevated temperatures. sci-hub.sealfa-chemistry.com

Acidic Concentrated Lithium Bromide (ACLB): A milder system that has been shown to be effective for the demethylation of various substituted anisoles. rsc.org

The choice of reagent depends on the presence of other functional groups in the molecule. The resulting phenol is a valuable synthetic intermediate for further functionalization.

| Reagent | Typical Conditions | Product |

|---|---|---|

| Boron Tribromide (BBr3) | CH2Cl2, -78 °C to room temp. | 2,5-Dichloro-4-fluorophenol |

| Hydrobromic Acid (HBr) | Aqueous solution, reflux | 2,5-Dichloro-4-fluorophenol |

| Aluminum Trichloride (AlCl3) | Inert solvent, often with a scavenger like ethanethiol | 2,5-Dichloro-4-fluorophenol |

Derivatization for Advanced Synthetic Applications

Detailed research findings specifically documenting the derivatization of this compound for advanced synthetic applications are not extensively available in the public domain. While the structural motifs present in this compound—a halogenated aromatic ether—suggest potential for various chemical transformations, specific examples, reaction schemes, and yields for this particular compound are not well-documented in readily accessible scientific literature.

The reactivity of related compounds, such as other halogenated anisoles, has been explored. For instance, processes like electrophilic aromatic substitution (e.g., bromination) have been applied to similar scaffolds like 2-chloro-4-fluoroanisole (B1586196) to produce intermediates for agrochemicals. However, due to the strict focus of this article, details of reactions involving analogous but distinct molecules cannot be elaborated upon.

Advanced synthetic applications typically rely on leveraging the existing functional groups of a starting material to build more complex molecular architectures. For this compound, potential derivatization strategies could theoretically include:

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the chlorine and fluorine atoms could activate the aromatic ring for substitution by strong nucleophiles. The positions of these substitutions would be directed by the combined electronic effects of the substituents.

Metal-Catalyzed Cross-Coupling Reactions: The chloro groups could serve as handles for reactions like Suzuki, Heck, or Buchwald-Hartwig couplings to form new carbon-carbon or carbon-heteroatom bonds.

Demethylation: The methoxy group could be cleaved to reveal a phenol, which could then be used in a variety of subsequent reactions, such as etherification or esterification.

Directed Ortho-Metalation (DoM): The methoxy group might direct lithiation to an adjacent position, allowing for the introduction of various electrophiles.

Without specific published research on this compound, any discussion of its derivatization remains speculative. The creation of detailed data tables and a thorough review of its transformational chemistry for advanced applications is contingent on future research in this specific area.

Spectroscopic Characterization and Structural Elucidation of 2,5 Dichloro 4 Fluoroanisole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and multiplicities of ¹H and ¹³C nuclei, the precise connectivity and spatial relationships of atoms can be established.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,5-dichloro-4-fluoroanisole is predicted to exhibit two distinct signals in the aromatic region and one signal in the aliphatic region corresponding to the methoxy (B1213986) group. The aromatic protons, H-3 and H-6, are in different chemical environments and will appear as doublets due to coupling with the adjacent fluorine atom.

The proton at the C-3 position is expected to resonate further downfield than the proton at C-6 due to the deshielding effects of the adjacent chlorine and fluorine atoms. The H-3 signal will appear as a doublet due to ortho-coupling with the ¹⁹F nucleus. The H-6 proton, being ortho to a chlorine atom, will also appear as a doublet due to meta-coupling with the ¹⁹F nucleus, which is typically smaller than ortho-coupling. The methoxy group protons will appear as a singlet in the upfield region, characteristic of -OCH₃ groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton. Six distinct signals are expected, one for each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the substituents. The carbon atom attached to the fluorine (C-4) is expected to show a large C-F coupling constant. The carbon atoms bonded to chlorine (C-2 and C-5) will be shifted downfield. The methoxy carbon will appear in the typical upfield region for such groups.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J in Hz) |

|---|---|---|---|---|

| H-3 | ~7.2 - 7.4 | - | Doublet | ³J(H-F) ≈ 7-9 |

| H-6 | ~7.0 - 7.2 | - | Doublet | ⁴J(H-F) ≈ 2-4 |

| -OCH₃ | ~3.9 | - | Singlet | - |

| C-1 | - | ~150 - 155 | Singlet | - |

| C-2 | - | ~120 - 125 | Singlet | - |

| C-3 | - | ~115 - 120 | Doublet | ²J(C-F) ≈ 20-25 |

| C-4 | - | ~155 - 160 | Doublet | ¹J(C-F) ≈ 240-250 |

| C-5 | - | ~125 - 130 | Singlet | - |

| C-6 | - | ~110 - 115 | Doublet | ³J(C-F) ≈ 5-8 |

| -OCH₃ | - | ~56 | Singlet | - |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. uobasrah.edu.iq

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O, C-Cl, C-F, and aromatic C-H bonds. The C-O stretching vibration of the anisole (B1667542) moiety typically appears as two distinct bands corresponding to the aryl-O and O-CH₃ bonds. pearson.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will be just below 3000 cm⁻¹. The C-Cl and C-F stretching vibrations will be observed in the fingerprint region, typically below 1200 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy complements IR spectroscopy. uobasrah.edu.iq While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. For this compound, the symmetric vibrations of the aromatic ring are expected to be strong in the Raman spectrum. The C-Cl and C-F bonds, being highly polarizable, should also give rise to distinct Raman signals.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (-OCH₃) | 2950 - 2850 | 2950 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 | Strong |

| Asymmetric C-O-C Stretch | ~1250 | ~1250 | Strong (IR), Weak (Raman) |

| Symmetric C-O-C Stretch | ~1040 | ~1040 | Medium (IR), Strong (Raman) |

| C-F Stretch | 1200 - 1100 | 1200 - 1100 | Strong |

| C-Cl Stretch | 800 - 600 | 800 - 600 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, the molecular ion peak will be accompanied by M+2 and M+4 peaks, with relative intensities characteristic of the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Common fragmentation pathways for aryl ethers include the loss of the methoxy group or a methyl radical. miamioh.edu Subsequent fragmentation may involve the loss of CO, HCl, or HF, leading to a series of fragment ions that can help to confirm the structure of the molecule.

| m/z | Predicted Fragment | Predicted Relative Intensity |

|---|---|---|

| [M]⁺ | [C₇H₅Cl₂FO]⁺ | High |

| [M-15]⁺ | [C₆H₂Cl₂FO]⁺ | Medium |

| [M-31]⁺ | [C₆H₄Cl₂F]⁺ | Medium |

| [M-46]⁺ | [C₆H₂Cl₂O]⁺ | Low |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. researchgate.net It provides precise information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Currently, there is no publicly available crystal structure for this compound. However, if suitable crystals could be grown, X-ray diffraction analysis would reveal the planar geometry of the benzene (B151609) ring, the C-O-C bond angle of the methoxy group, and the precise bond lengths of the C-Cl and C-F bonds. Furthermore, the analysis would elucidate the packing of the molecules in the crystal lattice and identify any significant intermolecular interactions, such as halogen bonding or π-π stacking, which influence the physical properties of the solid.

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.

This compound is an achiral molecule as it possesses a plane of symmetry. Therefore, it will not exhibit any chiroptical activity. For chiroptical spectroscopic analysis to be applicable, a chiral center would need to be introduced into the molecule, for instance, by derivatization with a chiral auxiliary or through the synthesis of a chiral analog.

Computational and Theoretical Studies of 2,5 Dichloro 4 Fluoroanisole

Conformational Analysis and Rotational Isomerism

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For 2,5-Dichloro-4-fluoroanisole, a key aspect would be the analysis of the rotational barrier around the C(aryl)-O bond of the methoxy (B1213986) group. This analysis would identify the most stable conformers (e.g., planar vs. non-planar orientations of the methoxy group relative to the benzene (B151609) ring) and the energy differences between them. Such studies, typically performed using DFT or ab initio methods, have not been specifically reported for this compound.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A computational study on this compound would visualize the electron density distribution of these orbitals and calculate their energy gap. Without specific research, these parameters remain undetermined for this compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, an MEP map would identify potential sites for electrophilic and nucleophilic attack. The electronegative chlorine, fluorine, and oxygen atoms would be expected to be regions of negative potential, while the hydrogen atoms of the methyl group would likely be regions of positive potential. However, a specific, calculated MEP map for this molecule is not available in the literature.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a computational technique that provides insight into the bonding and electronic structure of a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled donor NBOs and empty acceptor NBOs. A second-order perturbation analysis within the NBO framework quantifies the stabilization energy associated with these interactions. An NBO analysis of this compound would detail intramolecular charge transfer and the nature of the chemical bonds, but no such study has been published.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling serves as a powerful tool for elucidating the intricate details of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, computational chemistry, particularly Density Functional Theory (DFT), can be employed to explore potential reaction pathways, identify transition states, and determine the energetics of a reaction. scielo.br These theoretical investigations help in understanding reaction regioselectivity, and the influence of substituents on reactivity.

The general approach to elucidating a reaction mechanism for this compound would involve several key computational steps. Initially, the ground state geometries of the reactant (this compound), any other reacting species, and the expected products are optimized to find their lowest energy conformations. Following this, the potential energy surface is explored to locate the transition state (TS) structure connecting the reactants to the products. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate.

For instance, in a hypothetical nucleophilic aromatic substitution (SNAr) reaction on this compound, computational modeling could predict which of the chlorine atoms is more susceptible to substitution. By calculating the activation energies for the formation of the Meisenheimer intermediate at both positions, a clearer picture of the reaction's regioselectivity can be obtained.

Below is a hypothetical data table illustrating the kind of energetic data that would be generated from a DFT study on a hypothetical isomerization reaction of this compound.

| Structure | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Number of Imaginary Frequencies |

| This compound (Reactant) | 0.00 | 0.00 | 0 |

| Transition State (TS1) | +35.5 | +34.8 | 1 |

| 2,4-Dichloro-5-fluoroanisole (Product) | -2.5 | -2.8 | 0 |

Note: The data in this table is purely illustrative and does not represent actual computational results.

Prediction of Spectroscopic Parameters

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. For this compound, computational methods can provide valuable predictions for its Nuclear Magnetic Resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. These predicted spectra can aid in the structural confirmation of the compound and in the assignment of experimental spectral features.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.gov The process typically begins with the optimization of the molecule's geometry. Subsequently, NMR shielding tensors are calculated, often using the Gauge-Independent Atomic Orbital (GIAO) method. uncw.eduresearchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. researchgate.net The accuracy of these predictions is highly dependent on the chosen level of theory (functional and basis set) and the potential inclusion of solvent effects through models like the Polarizable Continuum Model (PCM). researchgate.net

Vibrational Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. After geometry optimization, a frequency calculation is performed. This provides a set of vibrational modes and their corresponding frequencies. researchgate.net However, calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other model deficiencies. To improve agreement with experimental data, these calculated frequencies are often scaled by an empirical scaling factor. The calculated vibrational modes also allow for a detailed assignment of the observed spectral bands to specific molecular motions (e.g., C-H stretch, C-Cl bend). researchgate.net

Below are illustrative tables showing the type of data generated from computational predictions of spectroscopic parameters for this compound.

Table of Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-OCH₃ | 56.5 |

| C-1 | 150.2 |

| C-2 | 118.9 |

| C-3 | 115.4 |

| C-4 | 155.8 (d, JC-F = 250 Hz) |

| C-5 | 119.5 |

Note: The data in this table is hypothetical and for illustrative purposes only. The splitting pattern for C-4 is an expected feature due to coupling with fluorine.

Table of Predicted Vibrational Frequencies and Assignments

| Predicted Scaled Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |

|---|---|---|

| 3080 | 15.2 | Aromatic C-H stretch |

| 2950 | 25.8 | CH₃ asymmetric stretch |

| 1590 | 45.1 | Aromatic C=C stretch |

| 1250 | 80.5 | C-O-C asymmetric stretch |

| 1100 | 65.3 | C-F stretch |

Note: The data in this table is hypothetical and for illustrative purposes only.

Applications and Role in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Aromatic Systems

While direct research on 2,5-dichloro-4-fluoroanisole as a precursor for complex aromatic systems is not extensively documented in publicly available literature, the reactivity of analogous polyhalogenated aromatic compounds provides a strong indication of its potential. Halogenated anisoles are frequently employed in cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, to form carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Cl and C-F bonds, as well as the potential for nucleophilic aromatic substitution, offers a pathway to selectively introduce new functional groups and build more elaborate aromatic and heteroaromatic structures.

For instance, the chlorine atoms can be targeted for substitution or coupling reactions, while the fluorine atom can be retained to modulate the electronic properties of the final molecule. The methoxy (B1213986) group can also be a site for further transformation, such as demethylation to a phenol (B47542), opening up another avenue for functionalization.

Intermediacy in the Development of Specialty Chemicals

Specialty chemicals are a broad category of products that are valued for their performance or function. Fluorinated and chlorinated organic compounds are integral to the production of many specialty chemicals due to the unique properties that halogens impart, such as thermal stability, chemical resistance, and specific biological activity. prepchem.com

This compound can be considered a key intermediate in the synthesis of such specialty chemicals. Its derivatives could find applications as flame retardants, specialized polymers, or electronic materials. The synthesis of various fluorinated specialty chemicals often involves the use of fluorinated building blocks in multi-step processes. prepchem.com

| Compound | CAS Number | Molecular Formula | Application/Role |

| This compound | Not Available | C₇H₅Cl₂FO | Intermediate in organic synthesis |

| 4-Fluoroanisole (B119533) | 459-60-9 | C₇H₇FO | Intermediate for medicines, pesticides, and liquid crystal materials. guidechem.com |

Utility in the Synthesis of Agrochemical Research Compounds

The introduction of fluorine and chlorine atoms into agrochemicals is a well-established strategy to enhance their efficacy and metabolic stability. researchgate.net A closely related compound, 2-chloro-4-fluoroanisole (B1586196), serves as a direct precursor in the synthesis of 5-bromo-2-chloro-4-fluoroanisole (B125206), an intermediate for certain agrochemicals. googleapis.com

The synthesis involves the chlorination of 4-fluoroanisole to produce 2-chloro-4-fluoroanisole, followed by a regioselective bromination. googleapis.com This example highlights the utility of chloro-fluoroanisole structures in building more complex halogenated patterns required for biologically active molecules in the agricultural sector. The specific substitution pattern of 5-bromo-2-chloro-4-fluoroanisole is crucial for its intended use, and its synthesis presents a challenge in directing the bromination to the desired position. googleapis.com

Synthesis of 5-bromo-2-chloro-4-fluoroanisole from 2-chloro-4-fluoroanisole

| Reactant | Reagent(s) | Product | Significance |

|---|

Application in Medicinal Chemistry Research (as a building block)

Fluorinated and chlorinated compounds are of significant interest in medicinal chemistry. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. researchgate.net Similarly, chlorine-containing compounds are found in a wide range of pharmaceuticals. nih.gov

As a polyhalogenated aromatic compound, this compound represents a valuable building block for the synthesis of novel pharmaceutical candidates. tcichemicals.com Medicinal chemists can utilize its reactive sites to introduce various pharmacophores and build a library of new compounds for biological screening. The specific arrangement of substituents on the anisole (B1667542) ring can influence the molecule's interaction with biological targets.

The general strategy in drug discovery often involves the use of such building blocks to create a diverse range of molecules for testing. nih.gov The presence of multiple halogens allows for a fine-tuning of the physicochemical properties of the resulting compounds, which is a critical aspect of drug design.

Potential in Materials Science Research (e.g., liquid crystal precursors)

Fluorinated compounds play a crucial role in the development of advanced materials, particularly liquid crystals. The introduction of fluorine atoms into liquid crystal molecules can significantly influence their physical properties, such as dielectric anisotropy, viscosity, and thermal stability. researchgate.netnih.gov These properties are critical for the performance of liquid crystal displays (LCDs). bohrium.com

The rigid core of this compound, combined with the presence of a polar fluorine atom, makes it a potential precursor for the synthesis of new liquid crystalline materials. nih.gov The dichloro- and fluoro-substituents can enhance the polarity and polarizability of the molecule, which are desirable characteristics for liquid crystal applications. nih.gov While specific research on this compound in this area is not prominent, the broader field of fluorinated liquid crystals suggests its potential as a valuable starting material for creating novel mesogenic compounds. researchgate.netbohrium.com

Structure Reactivity Relationships and Mechanistic Insights for 2,5 Dichloro 4 Fluoroanisole

Influence of Halogen Substituents on Aromatic Ring Reactivity

Substituents on a benzene (B151609) ring significantly influence its reactivity towards electrophiles compared to unsubstituted benzene. lumenlearning.com These effects are broadly categorized as activating, which increase the rate of reaction, or deactivating, which decrease the rate. This influence stems from a combination of inductive and resonance effects. lumenlearning.com

Halogens are a unique class of substituents in this regard. They exhibit a dual nature:

Resonance Effect (+M): Halogens possess lone pairs of electrons in their p-orbitals which can be donated to the pi (π) system of the aromatic ring. lumenlearning.comyoutube.com This donation of electron density, also known as a mesomeric effect, increases the electron density at the ortho and para positions. csbsju.edu

For chlorine and bromine, the inductive effect is stronger than the resonance effect, leading to a net deactivation of the aromatic ring. youtube.com Fluorine is an exception; due to better orbital overlap between its 2p orbital and the 2p orbital of carbon, its resonance effect is more significant than that of other halogens. wikipedia.org While still inductively withdrawing, the resonance donation can sometimes lead to a reactivity at the para position that is comparable to or even higher than that of benzene, making it an activating group in that specific context. wikipedia.org

In 2,5-dichloro-4-fluoroanisole, the presence of three halogen atoms (two chlorine, one fluorine) collectively exerts a strong electron-withdrawing inductive effect. This significantly deactivates the aromatic ring, making it substantially less reactive in electrophilic aromatic substitution reactions than benzene or anisole (B1667542).

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity |

|---|---|---|---|

| -F | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+M) | Deactivating (with some activating character at para position) |

| -Cl | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+M) | Deactivating |

Directing Effects of Methoxy (B1213986) and Halogen Groups

While substituents affect the rate of reaction, they also determine the position (regiochemistry) of the incoming electrophile. wikipedia.org Substituents are classified as either ortho, para-directors or meta-directors.

The methoxy group (-OCH₃) is a powerful activating group. quora.com The oxygen atom donates a lone pair of electrons to the aromatic ring through resonance, significantly increasing the electron density at the ortho and para positions. organicchemistrytutor.comyoutube.com This strong resonance effect far outweighs its inductive electron withdrawal, making the ring much more reactive and directing incoming electrophiles to the ortho and para positions. libretexts.orgquora.com The stabilization of the intermediate carbocation (the arenium ion or sigma complex) is particularly enhanced when the electrophile adds to the ortho or para positions, as a resonance structure can be drawn where the positive charge is delocalized onto the oxygen atom, giving all atoms a complete octet. organicchemistrytutor.comlibretexts.org

In this compound, all four substituents are ortho, para-directors. The methoxy group is located at position 1, the chloro groups at positions 2 and 5, and the fluoro group at position 4. The potential sites for substitution on the ring are C3 and C6.

Methoxy group (-OCH₃ at C1): Directs to C2, C4, C6. Positions C2 and C4 are already substituted. It strongly directs towards C6.

Chloro group (-Cl at C2): Directs to C1, C3, C5. Positions C1 and C5 are substituted. It directs towards C3.

Fluoro group (-F at C4): Directs to C3 and C5. Position C5 is substituted. It directs towards C3.

Chloro group (-Cl at C5): Directs to C2, C4, C6. Positions C2 and C4 are substituted. It directs towards C6.

The directing effects are therefore competitive, with the substituents pointing towards the two remaining open positions, C3 and C6. The methoxy group is the most powerful activating and directing group among the four, suggesting a strong preference for substitution at its available ortho position, C6. libretexts.org

| Substituent | Position | Type | Directing Influence Towards |

|---|---|---|---|

| -OCH₃ | 1 | Strongly Activating, Ortho, Para-Director | C6 |

| -Cl | 2 | Deactivating, Ortho, Para-Director | C3 |

| -F | 4 | Deactivating, Ortho, Para-Director | C3 |

| -Cl | 5 | Deactivating, Ortho, Para-Director | C6 |

Electronic and Steric Effects on Reaction Pathways

The ultimate outcome of an electrophilic aromatic substitution reaction is determined by the balance between electronic and steric effects. uomustansiriyah.edu.iq

Steric Effects: Steric hindrance can play a significant role in determining the regioselectivity of a reaction, often favoring substitution at the less crowded site. libretexts.orguomustansiriyah.edu.iq In this compound, the two available positions, C3 and C6, experience different steric environments.

Attack at C3: This position is flanked by a chlorine atom at C2 and a fluorine atom at C4. The presence of these two adjacent halogens creates significant steric hindrance for an incoming electrophile.

Attack at C6: This position is adjacent to the chlorine atom at C5 and the methoxy group at C1. While the methoxy group can exert some steric influence, it is generally considered less hindering than a halogen, particularly when compared to the environment at C3 which is crowded by two halogens.

Therefore, from a steric perspective, attack at the C6 position is more favorable than at the C3 position. Both electronic and steric effects align to favor the substitution at C6.

Regioselectivity and Stereochemical Control in Reactions

Regioselectivity is the preference for a reaction to occur at one position over another. wikipedia.org In the case of this compound, the directing effects of the substituents and the steric environment lead to a high degree of regioselectivity in electrophilic aromatic substitution reactions.

The dominant factor controlling the regioselectivity is the powerful ortho, para-directing effect of the methoxy group. organicchemistrytutor.comlibretexts.org This group strongly activates the C6 position, making it the most nucleophilic site on the aromatic ring. The directing effects of the halogens at C2 and C4 towards C3, and the halogen at C5 towards C6, are secondary. The alignment of the strong directing effect of the methoxy group and the weaker directing effect of the C5-chloro group towards the C6 position, combined with the lower steric hindrance at this site, makes C6 the overwhelmingly preferred site of electrophilic attack.

Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation are expected to yield the 2,5-dichloro-4-fluoro-6-substituted-anisole derivative as the major, if not exclusive, product.

Stereochemical control is not a primary consideration in the electrophilic substitution on the planar aromatic ring of this compound, as the reaction does not typically create a new stereocenter on the ring itself.

| Reaction Site | Electronic Influence | Steric Hindrance | Predicted Outcome |

|---|---|---|---|

| C3 | Weakly favored by -Cl (at C2) and -F (at C4) | High (flanked by -Cl and -F) | Minor or no product |

| C6 | Strongly favored by -OCH₃ (at C1) and weakly by -Cl (at C5) | Moderate (adjacent to -Cl and -OCH₃) | Major product |

Analytical Methodologies for 2,5 Dichloro 4 Fluoroanisole in Research

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are fundamental for separating "2,5-Dichloro-4-fluoroanisole" from impurities, starting materials, and byproducts. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods anticipated for this purpose.

Gas Chromatography (GC):

Given the likely volatility of "this compound," gas chromatography is a highly suitable technique for its analysis. gcms.cz A GC system equipped with a flame ionization detector (FID) would be effective for purity analysis and quantification, especially in quality control settings for aromatic solvents. gcms.cz For trace-level analysis, an electron capture detector (ECD) would offer superior sensitivity due to the presence of halogen atoms in the molecule. uw.edu.pl

The separation would typically be performed on a capillary column with a non-polar or medium-polarity stationary phase, such as one based on polydimethylsiloxane. nih.govafricanjournalofbiomedicalresearch.com The choice of column and temperature programming would be optimized to achieve baseline separation from any potential impurities.

Hypothetical GC-FID Parameters for Purity Analysis:

| Parameter | Value |

| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injection Mode | Split (e.g., 50:1) |

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is another powerful technique for the analysis of halogenated aromatic compounds and could be readily adapted for "this compound". nih.govwur.nl This method is particularly useful for less volatile impurities or for formulations where the compound is part of a complex mixture. A C18 column would likely be used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. wur.nl Detection is typically achieved using a diode-array detector (DAD) or a UV-Vis detector, which allows for spectral confirmation of the peak. wur.nlresearchgate.netdntb.gov.ua

Illustrative HPLC-DAD Parameters for Mixture Analysis:

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm (with DAD for spectral acquisition) |

| Injection Volume | 10 µL |

Advanced Hyphenated Techniques for Identification and Quantification

For unambiguous identification and highly sensitive quantification, especially in complex matrices, hyphenated techniques that couple a separation method with a powerful detection method are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is the gold standard for the identification of volatile and semi-volatile organic compounds. researchgate.netnih.gov As "this compound" passes through the GC column and is separated, it enters the mass spectrometer, where it is ionized (typically by electron ionization - EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, serves as a chemical fingerprint, allowing for definitive identification. The molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, and the isotopic pattern of the chlorine atoms would provide further confirmation. For trace analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity. nih.gov

Anticipated GC-MS Data for this compound:

| Analytical Parameter | Expected Result |

| Ionization Mode | Electron Ionization (EI) |

| Molecular Ion (M+) | Expected at m/z corresponding to C7H5Cl2FO |

| Key Fragments | Loss of CH3, loss of CO, loss of Cl |

| Isotopic Pattern | Characteristic pattern due to two chlorine atoms (35Cl and 37Cl) |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

For compounds that are thermally labile or not sufficiently volatile for GC, HPLC-MS is the preferred hyphenated technique. While "this compound" is likely suitable for GC-MS, HPLC-MS could be employed for the analysis of related, less volatile compounds in a mixture. An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source would be used to ionize the analyte as it elutes from the HPLC column. The mass spectrometer, often a tandem instrument like a triple quadrupole (MS/MS), allows for highly selective and sensitive quantification through multiple reaction monitoring (MRM). researchgate.net

Spectroscopic Quantification Methods

While chromatography provides separation, spectroscopic methods are often used for direct quantification, especially in simpler mixtures or for bulk material assessment.

UV-Vis Spectroscopy:

The aromatic ring in "this compound" will absorb ultraviolet (UV) light. acs.org According to Beer-Lambert's law, the absorbance of a solution is directly proportional to the concentration of the analyte. A UV-Vis spectrophotometer could be used to determine the concentration of "this compound" in a pure solution by measuring its absorbance at the wavelength of maximum absorption (λmax). This method is rapid and straightforward but lacks the selectivity of chromatographic methods. The λmax would be influenced by the substitution pattern on the benzene (B151609) ring. acs.org

Illustrative Spectrophotometric Properties:

| Parameter | Description |

| Solvent | Methanol or Acetonitrile |

| Expected λmax | In the UV region, likely between 200-300 nm |

| Application | Rapid quantification of pure or nearly pure samples |

Emerging Research Perspectives and Future Directions for 2,5 Dichloro 4 Fluoroanisole

Sustainable Synthesis Approaches

Traditional synthesis routes for halogenated aromatic compounds often involve multi-step processes and the use of hazardous reagents, generating significant waste. guidechem.comtaylorfrancis.com A primary future direction for 2,5-Dichloro-4-fluoroanisole is the development of sustainable and greener synthesis methods. Research in this area would likely focus on improving atom economy, reducing energy consumption, and utilizing environmentally benign catalysts and solvents. mdpi.com

Key research objectives include:

Catalytic Halogenation: Investigating selective, late-stage C-H functionalization to introduce the chloro and fluoro groups onto an anisole (B1667542) precursor, thereby avoiding the use of harsh, stoichiometric halogenating agents.

Flow Chemistry: Implementing continuous flow processes to enhance reaction control, improve safety, and allow for easier scale-up compared to traditional batch methods.

Bio-catalysis: Exploring enzymatic pathways for the regioselective halogenation of the aromatic ring, offering a highly specific and environmentally friendly alternative.

Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives such as ionic liquids or water-based systems. mdpi.com

Table 9.1.1: Comparison of Conventional vs. Potential Sustainable Synthesis Strategies

| Feature | Conventional Synthesis | Sustainable (Future) Synthesis |

|---|---|---|

| Reagents | Stoichiometric, often hazardous (e.g., SO₂Cl₂, F₂) | Catalytic, enzymatic, less toxic |

| Solvents | Volatile organic compounds (VOCs) | Green solvents (water, ionic liquids), solvent-free conditions |

| Process | Multi-step batch reactions | Continuous flow, one-pot synthesis |

| Waste | High E-factor (Environmental Factor) | Reduced waste, recyclable catalysts |

| Efficiency | Often lower atom economy | High atom economy and yield |

Application in Novel Catalytic Reactions

Anisole and its derivatives are important substrates in a variety of catalytic reactions, including cross-coupling, C-H activation, and hydrodeoxygenation. nih.govrsc.org The specific electronic and steric properties of this compound make it an intriguing candidate for exploration in novel catalytic systems. The halogen atoms can serve as reactive handles for cross-coupling reactions or influence the regioselectivity of substitutions on the aromatic ring. wikipedia.org

Future research could explore its use as a:

Substrate in Cross-Coupling Reactions: The chlorine atoms could be selectively activated using palladium, nickel, or copper catalysts to form new carbon-carbon or carbon-heteroatom bonds, leading to more complex molecular architectures.

Ligand Component: After modification, the molecule could serve as a building block for ligands in transition-metal catalysis, where the fluorine and chlorine atoms could tune the electronic properties of the catalyst center.

Precursor in Defluorination/Dechlorination Reactions: Investigating catalytic methods for selective removal of the halogen atoms could provide pathways to other valuable, partially halogenated intermediates.

Table 9.2.1: Potential Catalytic Reactions Involving this compound

| Reaction Type | Potential Role of Compound | Key Research Question |

|---|---|---|

| Suzuki Coupling | Substrate (Aryl Halide) | Can the two chlorine atoms be differentiated catalytically? |

| Buchwald-Hartwig Amination | Substrate (Aryl Halide) | How do the F and OMe groups affect amination efficiency? |

| C-H Functionalization | Substrate | Can the remaining C-H bond be selectively functionalized? nih.gov |

| Hydrodehalogenation | Substrate | What catalysts can selectively remove Cl over F? |

Exploration of Bioactive Analogues

Halogenated organic compounds are integral to medicinal chemistry, with fluorine, in particular, being a common feature in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability. researchgate.netnih.gov The 2,5-dichloro-4-fluoro substitution pattern on an anisole core represents a unique scaffold that could be elaborated to create novel bioactive molecules.

Future research directions would involve using this compound as a starting material to synthesize libraries of new compounds for screening against various biological targets. The different positions of the halogens allow for diverse functionalization, potentially leading to analogues with applications as:

Anticancer Agents: Many anticancer compounds feature halogenated aromatic rings. nih.gov

Antimicrobial Agents: The scaffold could be incorporated into structures designed to combat drug-resistant bacteria or fungi. researchgate.net

Agrochemicals: Halogenated aromatics are widely used as herbicides and pesticides, and new derivatives could offer improved efficacy or environmental profiles. googleapis.com

Table 9.3.1: Examples of Bioactive Halogenated Moieties and Potential for Analogue Design

| Bioactive Moiety Class | Example Application | Potential Role of this compound |

|---|---|---|

| Fluorinated Benzoxazoles | Anticancer activity researchgate.net | Serve as a precursor for the aromatic core. |

| Dichlorinated Thiazoles | Antimicrobial agents nih.gov | Provide the di-chlorinated phenyl group for synthesis. |

| Halogenated Piperazines | CNS-active drugs researchgate.net | Act as a building block for arylpiperazine derivatives. |

| Fluorinated Oxadiazoles | Antitumor agents researchgate.net | Can be modified to form a substituted phenyl-oxadiazole. |

Advanced Materials Applications

Fluorinated compounds are crucial in materials science, contributing to the development of polymers, liquid crystals, and other functional materials with enhanced properties. qualitas1998.netman.ac.uk The incorporation of fluorine can impart desirable characteristics such as high thermal stability, chemical resistance, hydrophobicity, and specific optical properties. nbinno.comkyoto-u.ac.jp

The structure of this compound suggests its potential as a monomer or an additive in the creation of advanced materials. The presence of multiple halogen atoms could also contribute to flame retardancy.

Emerging research could focus on:

Polymer Synthesis: Using the compound as a monomer to create specialty fluoropolymers or poly-arylethers with high-performance characteristics.

Liquid Crystals: Incorporating the rigid, polarizable aromatic core into molecules designed for liquid crystal displays. guidechem.com

Functional Coatings: Developing hydrophobic or chemically resistant surface coatings by integrating this molecule into larger polymer networks. qualitas1998.net

Organic Electronics: Exploring derivatives as components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where halogenation can tune electronic energy levels.

Table 9.4.1: Potential Applications of this compound in Advanced Materials

| Material Type | Property Contribution from Compound | Potential Application Area |

|---|---|---|

| Specialty Polymers | Thermal stability, chemical resistance, flame retardancy | Aerospace, automotive, electronics man.ac.uk |

| Liquid Crystals | Dipole moment, molecular shape | High-performance displays guidechem.com |

| Surface Coatings | Hydrophobicity, oleophobicity | Protective and self-cleaning surfaces qualitas1998.net |

| Electronic Materials | Tuning of HOMO/LUMO energy levels | Organic electronics, sensors |

Interdisciplinary Research Opportunities

The full potential of this compound will likely be realized through interdisciplinary collaboration. The distinct properties conferred by its structure create opportunities at the intersection of several scientific fields.

Chemistry and Biology: Synthetic chemists can create novel derivatives, which can then be screened by biologists and pharmacologists for potential therapeutic effects, leading to new drug discovery platforms. nih.gov

Materials Science and Engineering: The design and synthesis of new polymers or electronic materials based on this molecule require collaboration between chemists who create the building blocks and materials scientists who characterize and fabricate the final products. nbinno.com

Environmental Science and Microbiology: As a persistent halogenated organic compound, studying its environmental fate and potential for microbial degradation is crucial. nih.gov This research involves analytical chemistry to track its presence and microbiology to identify and engineer organisms that can break it down.

Computational Chemistry and Synthesis: Theoretical studies can predict the reactivity, electronic properties, and potential bioactivity of derivatives, guiding synthetic chemists to target the most promising molecules and avoiding unnecessary experiments.

By fostering these interdisciplinary connections, the scientific community can accelerate the exploration of this compound, transforming it from a chemical curiosity into a valuable tool for innovation in medicine, materials, and sustainable technology.

Q & A

Q. In studies reporting conflicting biological activity data for this compound derivatives, what experimental controls and validation steps are critical?

- Methodological Answer :

- Purity Verification : Use LC-MS and elemental analysis to confirm compound integrity.

- Dose-Response Curves : Ensure linearity across concentrations (IC50/EC50).

- Cell Line Authentication : Avoid cross-contamination via STR profiling.

- Reproducibility Checks : Replicate assays in independent labs with blinded protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.